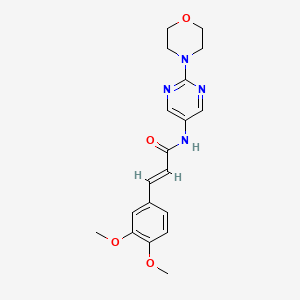

(E)-3-(3,4-dimethoxyphenyl)-N-(2-morpholinopyrimidin-5-yl)acrylamide

説明

Historical Development of Hybrid Acrylamide Derivatives

The exploration of acrylamide derivatives in medicinal chemistry traces its roots to the mid-20th century, when researchers first recognized the role of acrylamides in forming covalent bonds with biological targets. Early work focused on simple acrylamide polymers for industrial applications, but the discovery of acrylamide’s reactivity with nucleophilic residues in proteins catalyzed a shift toward therapeutic development. By the 1990s, hybrid acrylamides began to emerge, combining acrylamide’s covalent-binding capacity with pharmacophores designed to improve target specificity. For example, coumarin-acrylamide hybrids synthesized in the 2010s demonstrated enhanced antiproliferative effects by integrating the planar aromatic system of coumarins with the electrophilic acrylamide group. These hybrids achieved IC~50~ values in the low micromolar range against hepatocellular carcinoma cells, validating the hybrid approach.

The incorporation of heterocyclic moieties, such as pyrimidine and morpholine, marked a pivotal advancement. Pyrimidine rings, with their ability to participate in hydrogen bonding and π-π stacking, improved binding affinity for kinase domains, while morpholine groups enhanced aqueous solubility and pharmacokinetic profiles. This evolution laid the groundwork for designing (E)-3-(3,4-dimethoxyphenyl)-N-(2-morpholinopyrimidin-5-yl)acrylamide , which merges a methoxy-substituted phenylacrylamide with a morpholinopyrimidine scaffold.

Theoretical Significance of Morpholinopyrimidine-Acrylamide Conjugates

Morpholinopyrimidine-acrylamide conjugates represent a convergence of two pharmacologically privileged structures. The morpholine ring, a saturated oxygen-containing heterocycle, contributes to solubility and membrane permeability, addressing a common limitation of purely aromatic drug candidates. Meanwhile, the pyrimidine ring serves as a versatile scaffold for interacting with ATP-binding pockets in kinases, making it a cornerstone of kinase inhibitor design.

The acrylamide component introduces a reactive α,β-unsaturated carbonyl system, enabling covalent modification of cysteine residues in target proteins. This mechanism, exemplified by covalent kinase inhibitors like ibrutinib, offers prolonged target engagement and reduced off-target effects compared to reversible inhibitors. In This compound , the dimethoxyphenyl group further augments electronic and steric properties, potentially fine-tuning reactivity and selectivity. Computational docking studies of analogous compounds, such as coumarin-acrylamide hybrids, reveal precise alignment within enzymatic active sites, with key hydrogen bonds and hydrophobic interactions stabilizing the complex.

Evolution of Structure-Based Design Approaches for Novel Acrylamides

Structure-based drug design (SBDD) has revolutionized the development of acrylamide derivatives. Early strategies relied on empirical optimization of lead compounds, but advances in X-ray crystallography and molecular dynamics simulations now enable precise targeting of specific residues. For instance, the acrylamide warhead in CMA, a broad-spectrum DHHC inhibitor, was optimized through iterative modifications to the lipid tail and acrylamide substituents, achieving a 5-fold improvement in potency over earlier inhibitors.

The design of This compound likely followed similar principles. The morpholinopyrimidine moiety positions the acrylamide group for optimal interaction with catalytic cysteine residues, while the 3,4-dimethoxyphenyl group modulates electron density to balance reactivity and stability. Such approaches are validated by studies on coumarin-acrylamide hybrids, where substituents on the aryl acrylamide moiety significantly influenced cytotoxicity (e.g., 4-methoxyphenyl derivatives showed IC~50~ values 3.8-fold lower than unsubstituted analogs).

Research Rationale and Scientific Objectives

The rationale for developing This compound stems from unmet needs in targeting cysteine-dependent enzymes and kinases implicated in proliferative diseases. Existing acrylamide-based inhibitors, such as 2-bromopalmitate (2BP), suffer from off-target effects and toxicity, necessitating derivatives with improved selectivity. By conjugating a morpholinopyrimidine scaffold to a tuned acrylamide warhead, this compound aims to achieve:

- Enhanced target specificity through complementary shape and electronic interactions.

- Controlled reactivity to minimize nonspecific protein modification.

- Improved pharmacokinetic properties via solubility-enhancing morpholine and pyrimidine groups.

Preliminary data on related compounds support these objectives. For example, CMA, an acrylamide-based DHHC inhibitor, demonstrated reduced toxicity compared to 2BP while maintaining potency, highlighting the potential of structurally refined acrylamides. Similarly, coumarin-acrylamide hybrids exhibited selective cytotoxicity against cancer cells over normal cells, underscoring the therapeutic promise of hybrid designs.

| Key Structural Features | Functional Role |

|---|---|

| Morpholinopyrimidine scaffold | Enhances solubility and kinase binding affinity |

| 3,4-Dimethoxyphenylacrylamide | Modulates electronic properties and steric bulk for target selectivity |

| α,β-unsaturated carbonyl system | Enables covalent bonding with cysteine residues in target proteins |

特性

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-N-(2-morpholin-4-ylpyrimidin-5-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O4/c1-25-16-5-3-14(11-17(16)26-2)4-6-18(24)22-15-12-20-19(21-13-15)23-7-9-27-10-8-23/h3-6,11-13H,7-10H2,1-2H3,(H,22,24)/b6-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSDQMMGDBIZCFH-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)NC2=CN=C(N=C2)N3CCOCC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CN=C(N=C2)N3CCOCC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3,4-dimethoxyphenyl)-N-(2-morpholinopyrimidin-5-yl)acrylamide typically involves the following steps:

Formation of the acrylamide backbone: This can be achieved through the reaction of an appropriate acrylate with an amine.

Introduction of the dimethoxyphenyl group: This step involves the substitution of a hydrogen atom on the acrylamide backbone with a dimethoxyphenyl group, often using a palladium-catalyzed coupling reaction.

Attachment of the morpholinopyrimidinyl group: This can be done through a nucleophilic substitution reaction, where the pyrimidinyl group is introduced to the acrylamide backbone.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.

化学反応の分析

Types of Reactions

(E)-3-(3,4-dimethoxyphenyl)-N-(2-morpholinopyrimidin-5-yl)acrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

科学的研究の応用

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe or inhibitor in biochemical assays.

Medicine: Potential therapeutic applications, such as in the development of new drugs.

Industry: Use in the production of specialty chemicals or materials.

作用機序

The mechanism of action of (E)-3-(3,4-dimethoxyphenyl)-N-(2-morpholinopyrimidin-5-yl)acrylamide would depend on its specific interactions with molecular targets. These could include:

Binding to enzymes or receptors: Inhibiting or modulating their activity.

Interacting with nucleic acids: Affecting gene expression or protein synthesis.

Modulating signaling pathways: Influencing cellular processes and functions.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s key structural motifs—(E)-acrylamide, 3,4-dimethoxyphenyl, and morpholinopyrimidine—are shared with several bioactive analogs. Below is a detailed comparison:

Key Insights

Role of the 3,4-Dimethoxyphenyl Group: This substituent is strongly associated with antioxidant activity due to its electron-donating methoxy groups, which stabilize free radicals . In curcumin analogs (e.g., compound 3e), this group contributed to potent tyrosinase inhibition (IC₅₀ ~5 µM) and ACE inhibition (IC₅₀ ~8 µM) . Compared to chlorophenyl or benzothiazole-containing analogs, the 3,4-dimethoxyphenyl group may reduce cytotoxicity, as seen in non-toxic curcumin derivatives tested on human lung cells .

Impact of the Morpholinopyrimidine Group: The morpholine ring improves water solubility, a critical factor for oral bioavailability. Morpholinopyrimidine is a common motif in kinase inhibitors (e.g., PI3K/AKT/mTOR pathways), suggesting the target compound may share similar mechanistic profiles .

Stereochemical and Conformational Considerations :

- The (E)-configuration of the acrylamide linker maintains a planar structure, which is essential for π-π stacking with aromatic residues in enzyme active sites. Analogs with (Z)-isomers typically show reduced activity .

Synthetic Accessibility :

- Enzyme-mediated synthesis (e.g., ) offers higher yields (>85%) and stereoselectivity for acrylamide derivatives compared to traditional coupling reagents .

生物活性

(E)-3-(3,4-dimethoxyphenyl)-N-(2-morpholinopyrimidin-5-yl)acrylamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration that may influence its pharmacological properties, making it a candidate for further research in various therapeutic areas.

Chemical Structure and Properties

The compound's IUPAC name is this compound, and its molecular formula is . The structure includes a dimethoxyphenyl group and a morpholinopyrimidinyl moiety, which are known to impart specific biological activities.

The mechanism of action of this compound involves interactions with various molecular targets within the body. These interactions may include:

- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.

- Receptor Modulation : It may bind to receptors, influencing cellular signaling processes.

Anticancer Activity

Research has indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, studies on related morpholino-pyrimidine derivatives have shown effectiveness against various cancer cell lines, including breast and prostate cancer cells.

Table 1: Anticancer Activity of Related Compounds

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Similar compounds have shown effectiveness against bacteria and fungi, indicating that this compound could also possess such activity.

Table 2: Antimicrobial Activity of Related Compounds

Case Studies

- Study on Anticancer Properties : A recent study investigated the effects of similar morpholino derivatives on MCF-7 cells. The results showed significant inhibition of cell proliferation at concentrations lower than 20 µM, suggesting that the compound could be effective in targeting breast cancer cells.

- Evaluation of Antimicrobial Activity : Another study focused on the antimicrobial effects of pyrimidine derivatives against various pathogens. The findings indicated that these compounds had varying degrees of efficacy against Gram-positive and Gram-negative bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。